![molecular formula C12H10ClNO2S2 B1461977 {2-[(3-氯苄基)硫]-1,3-噻唑-4-基}乙酸 CAS No. 1050151-05-7](/img/structure/B1461977.png)

{2-[(3-氯苄基)硫]-1,3-噻唑-4-基}乙酸

描述

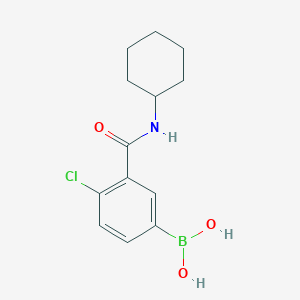

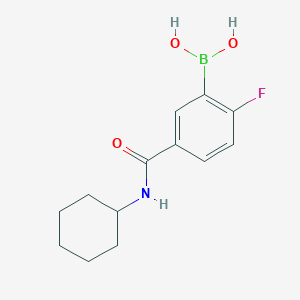

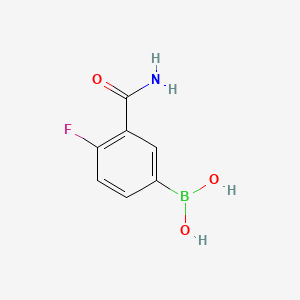

“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound that belongs to the group of thiazoles. It has a molecular weight of 299.8 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” includes a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for this compound is 1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16) .

Physical And Chemical Properties Analysis

“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid compound with a molecular weight of 299.8 . The compound’s IUPAC name is {2- [ (4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It has been suggested that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid may also influence a range of biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

实验室实验的优点和局限性

{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively non-toxic and has a low potential for bioaccumulation. However, {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a relatively weak acid and is not very soluble in water, making it difficult to use in aqueous solutions.

未来方向

{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid has a wide variety of potential applications in the scientific and pharmaceutical industries. Further research is needed to explore the potential of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid as an anti-inflammatory and anti-oxidant agent, as well as its potential to modulate the activity of enzymes and proteins. In addition, further research is needed to explore the potential of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid as a protective agent against certain types of cancer and neurological disorders. Finally, further research is needed to explore the potential of {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid as a reagent for the synthesis of various compounds, as well as its potential to catalyze the synthesis of polymers and other materials.

科学研究应用

抗氧化应用

噻唑衍生物,包括“{2-[(3-氯苄基)硫]-1,3-噻唑-4-基}乙酸”等化合物,因其潜在的抗氧化特性而受到研究。抗氧化剂在保护细胞免受氧化应激和自由基损伤方面至关重要,这些损伤会导致慢性疾病和衰老。 噻唑化合物的独特结构使其能够充当自由基清除剂,从而减少氧化损伤 .

镇痛和抗炎应用

噻唑衍生物的镇痛(止痛)和抗炎作用已有充分文献记载。 这些化合物可以干扰人体的疼痛通路和炎症反应,使其成为开发新型止痛药和抗炎药的潜在候选药物 .

抗菌和抗真菌应用

噻唑衍生物表现出显着的抗菌和抗真菌活性。它们的行动机制通常涉及破坏病原体的细胞壁合成或干扰其蛋白质合成。 这使得它们在研究针对耐药菌株和真菌的新疗法方面具有价值 .

抗病毒应用

研究表明,噻唑化合物可能具有抗病毒作用,特别是针对 HIV。 它们可能通过抑制对病毒复制至关重要的酶起作用,为开发新型抗病毒药物提供途径 .

神经保护应用

神经保护是一个重要的研究领域,尤其是在神经退行性疾病的背景下。 噻唑衍生物已显示出保护神经元免受损伤的希望,可能是通过抗氧化机制或通过调节神经递质系统实现的 .

抗肿瘤和细胞毒性应用

已发现某些噻唑衍生物表现出抗肿瘤和细胞毒性活性。它们可以诱导癌细胞凋亡(程序性细胞死亡)或抑制这些细胞的增殖。 这在寻找新的化疗药物方面尤为重要 .

抗幽门螺杆菌应用

该化合物在治疗幽门螺杆菌感染方面显示出潜力,幽门螺杆菌感染与消化性溃疡和胃癌有关。 它可能提供传统抗生素的替代方案,尤其是在对标准治疗产生耐药的情况下 .

脲酶抑制应用

脲酶是一种可以促进某些疾病发病的酶。 噻唑衍生物因其抑制脲酶的能力而受到评价,这可能导致治疗泌尿道感染和胃溃疡等疾病的新方法 .

属性

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S2/c13-9-3-1-2-8(4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBOGSOSJIWFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

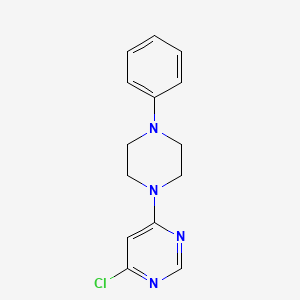

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)